molecular formula C22H25NO4 B557671 Fmoc-D-homoleucine CAS No. 204320-60-5

Fmoc-D-homoleucine

Cat. No. B557671
CAS RN: 204320-60-5
M. Wt: 367,45 g/mole
InChI Key: UJOQOPBFLFQOJJ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-homoleucine is a white solid with a molecular formula of C22H25NO4 and a molecular weight of 367.44 . It is often used in organic synthesis .


Synthesis Analysis

Fmoc-D-homoleucine is synthesized using Fmoc-based solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of Fmoc-D-homoleucine is represented by the molecular formula C22H25NO4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The Fmoc group in Fmoc-D-homoleucine is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis . The Fmoc group is removed with a piperidine solution .


Physical And Chemical Properties Analysis

Fmoc-D-homoleucine is a white solid with a molecular weight of 367.44 . It should be stored at 0-8 °C .

Scientific Research Applications

Hydrogel Formation

This compound has been used in the self-assembly and formation of hydrogels. Hydrogels formed from Fmoc-functionalized amino acids, like Fmoc-D-homoleucine, create a supramolecular nanofiber network which can be utilized as scaffold materials for cell culture .

Biomedical Applications

The self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides, which include Fmoc-D-homoleucine, have potential biomedical applications. These could range from drug delivery systems to tissue engineering scaffolds .

Mechanism of Action

Target of Action

Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .

Mode of Action

Fmoc-D-homoleucine acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .

Biochemical Pathways

The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, Fmoc-D-homoleucine disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .

Pharmacokinetics

Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of Fmoc-D-homoleucine’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Action Environment

The action of Fmoc-D-homoleucine can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .

Safety and Hazards

Fmoc-D-homoleucine should be handled with care to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The use of Fmoc-D-homoleucine and other Fmoc-protected amino acids in the synthesis of peptides and proteins is a growing field of research . Future directions may include the development of more efficient synthesis methods and the exploration of novel applications in biomedical and other fields .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373255
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-homoleucine

CAS RN

204320-60-5
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-homoleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-homoleucine
Reactant of Route 3
Reactant of Route 3
Fmoc-D-homoleucine
Reactant of Route 4
Reactant of Route 4
Fmoc-D-homoleucine
Reactant of Route 5
Reactant of Route 5
Fmoc-D-homoleucine
Reactant of Route 6
Reactant of Route 6
Fmoc-D-homoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.